

In Vitro Profile: 17-Hydroxypregn-4-en-3-one Versus Synthetic Progestins

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Compound of Interest

Compound Name: 17-Hydroxypregn-4-en-3-one

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A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective in vitro comparison of **17-hydroxypregn-4-en-3-one** (17-hydroxyprogesterone, 17-OHP), a natural progestogen, and a selection of widely used synthetic progestins. The following sections detail their relative performance in key assays, supported by experimental data, to inform research and drug development in endocrinology and related fields.

Introduction

Progestogens are a class of steroid hormones that bind to and activate the progesterone receptor (PR). While progesterone is the primary endogenous progestogen, numerous synthetic progestins have been developed for therapeutic use. 17-hydroxyprogesterone (17-OHP) is a naturally occurring steroid hormone and a key intermediate in the biosynthesis of other steroid hormones. This document focuses on the in vitro activity of 17-OHP in comparison to the synthetic progestins: 17-hydroxyprogesterone caproate (17-OHPC), medroxyprogesterone acetate, norethindrone, and levonorgestrel. Their activities are primarily assessed through progesterone receptor binding affinity and receptor-mediated transactivation assays.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies, comparing the activity of 17-OHP and synthetic progestins at the progesterone receptor.



Table 1: Progesterone Receptor (PR) Relative Binding Affinity (RBA)

Compound	Receptor Source	Relative Binding Affinity (%) (Progesterone = 100%)	
17-Hydroxyprogesterone (17-OHP)	Recombinant Human PR-B	1[1]	
17-Hydroxyprogesterone Caproate (17-OHPC)	Recombinant Human PR-B	26[1]	
Medroxyprogesterone Acetate	Human Mononuclear Leukocytes (Glucocorticoid Receptor)	42 (relative to dexamethasone)	
Norethindrone	Not Specified	~200 (relative to progesterone) [2]	
Levonorgestrel	Not Specified	323[1]	

Table 2: Progesterone Receptor (PR) Transactivation Activity

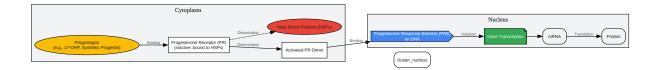


Compound	Cell Line	Assay Type	EC50 (M)
17- Hydroxyprogesterone (17-OHP)	T47Dco	Luciferase Reporter	~ 1 x 10 ⁻⁶ [1]
Progesterone	T47Dco	Luciferase Reporter	~ 1 x 10 ⁻⁹ - 1 x 10 ⁻⁸ [1]
17- Hydroxyprogesterone Caproate (17-OHPC)	T47Dco	Luciferase Reporter	~ 1 x 10 ⁻⁹ - 1 x 10 ⁻⁸ [1]
Medroxyprogesterone Acetate	MDA-PR-B+	Luciferase Reporter	Similar potency to Norethindrone
Norethindrone	MDA-PR-B+	Luciferase Reporter	Similar potency to Medroxyprogesterone Acetate
Levonorgestrel	MDA-PR-B+	Luciferase Reporter	Similar potency to Nestorone

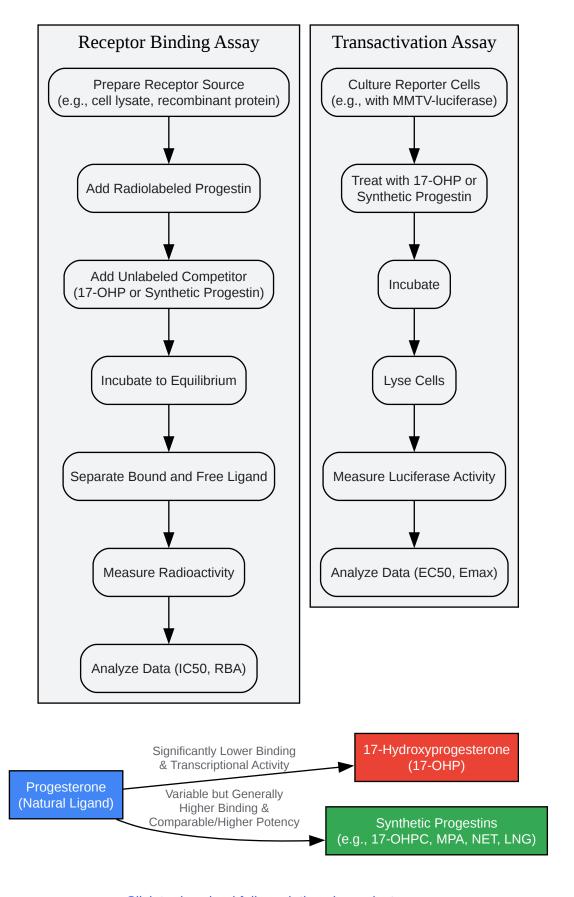
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the progesterone receptor signaling pathway, a typical experimental workflow for in vitro steroid hormone assays, and the logical comparison of 17-OHP to synthetic progestins.









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References

- 1. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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